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Compound of Interest

Compound Name: Orteronel, (R)-

Cat. No.: B1251005

Executive Summary: Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme
Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis
pathway. Developed for the treatment of prostate cancer, it exhibits greater selectivity for the
17,20-lyase activity of CYP17A1 over its 17a-hydroxylase activity. This targeted inhibition is
designed to potently reduce the production of androgens, such as testosterone, which are key
drivers of prostate cancer growth. While Orteronel showed promise in early trials by reducing
androgen levels and demonstrating anti-tumor activity, its clinical development was ultimately
terminated after Phase Ill trials failed to show a significant improvement in overall survival. This
guide provides an in-depth overview of the chemical structure, physicochemical properties,
mechanism of action, pharmacokinetics, and relevant experimental protocols for (R)-Orteronel
and its clinically evaluated (S)-enantiomer.

Chemical Structure and Properties

Orteronel is a chiral molecule, with the clinically investigated compound, TAK-700, being the
(S)-enantiomer. The user requested information on the (R)-enantiomer. Below are the
properties for both.

Table 1: Chemical and Physical Properties of Orteronel Enantiomers
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Property (R)-Orteronel (S)-Orteronel (TAK-700)
6-[(7R)-7-hydroxy-5,6- 6-[(7S)-7-hydroxy-6,7-dihydro-
dihydropyrrolo[1,2-c]imidazol- 5H-pyrrolo[1,2-climidazol-7-yl]-

UPAC Name 7-yT;-N-pmyethyIr[\aphtialene-z- N-mp;hyl-;- ] .
carboxamide[1] naphthalenecarboxamide[2]

Synonyms - TAK-700[3]

CAS Number 752243-39-3[1] 566939-85-3[3]

Molecular Formula C1sH17N302[1] C1sH17N302[3]

Molecular Weight 307.35 g/mol [4] 307.353 g/mol [3]

Solubility Data not available Soluble in DMSOI5]

Mechanism of Action: Selective Inhibition of
Androgen Synthesis

Orteronel's primary mechanism of action is the potent and selective inhibition of CYP17A1, a
key enzyme in steroidogenesis that is expressed in the testes, adrenal glands, and prostate
tumor tissue.[3][6] This enzyme possesses two distinct catalytic functions: 17a-hydroxylase and
17,20-lyase.[3]

o 17a-hydroxylase activity: Converts pregnenolone and progesterone to 17a-
hydroxypregnenolone and 17a-hydroxyprogesterone.

e 17,20-lyase activity: Subsequently converts these intermediates into the androgen
precursors dehydroepiandrosterone (DHEA) and androstenedione.[3]

These precursors are then converted to testosterone and dihydrotestosterone (DHT), potent
androgens that stimulate prostate cancer cell growth. Orteronel is notably more selective for
the 17,20-lyase activity over the 17a-hydroxylase activity.[6] This selectivity is significant
because it preferentially blocks androgen production while having a lesser effect on the
synthesis of glucocorticoids like cortisol, potentially mitigating side effects associated with less
selective inhibitors.[6] By inhibiting CYP17A1, Orteronel effectively reduces circulating levels of
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androgens, thereby depriving prostate cancer cells of the ligands required for androgen
receptor (AR) activation and tumor proliferation.[6][7]

Cholesterol
CYP17A1
Pregnenolone —— Progesterone (17a-hydroxylase)

L] y ;

CYP17A1
17a-Hydroxyprogesterone 170-Hydroxypregnenolone (17,20-lyase) -
l Y

4

P Androstenedione

:

Testosterone

:

DHT

Seleétive
Inhibition
I

Click to download full resolution via product page

Androgen synthesis pathway showing the selective inhibition of CYP17A1 (17,20-lyase) by
Orteronel.
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Pharmacodynamic and Pharmacokinetic Properties

Orteronel has been evaluated in numerous preclinical and clinical studies to determine its
activity and pharmacokinetic profile.

In Vitro Inhibitory Activity

Orteronel is a potent inhibitor of CYP17A1, with greater selectivity for the 17,20-lyase function.

Table 2: In Vitro ICso Values of Orteronel (TAK-700)
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Target
EnzymelCell Species ICso0 Value Comments Reference
Line
CYP17A1 Cell-free enzyme
Human 19 nM [5][8]
(17,20-lyase) assay.
CYP17A1 Cell-free enzyme
Rat 48 nM [51[8]
(17,20-lyase) assay.
5.4-fold more
CYP17A1 (17a- potent against
Human 139 nM [6]19]
hydroxylase) 17,20-lyase vs
17a-hydroxylase.
In NCI-H295R
DHEA human
) Human 37 nM ) [8]
Production adrenocortical
tumor cells.
DHEA production
_ inhibited 27-fold
Cortisol
] Human - more potently [6][9]
Production )
than cortisol
production.
Demonstrates
CYP11B1 & >1000 & >10,000 high selectivity
Human [51[8]
CYP3A4 nM over other CYP

enzymes.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in animals and humans, demonstrating good

oral bioavailability.

Table 3: Pharmacokinetic Parameters of Orteronel (TAK-700)
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Parameter Species Dose Value Reference
Tmax (Tlme to .
400 mg (single
Peak Human 1.0 hour [10]
) dose)
Concentration)
) ] ) 7.39 - 9.46 hours
Terminal Half-life 400 mg (single
Human (*#C- [10]
(ta/2) dose) ) o
radioactivity)
Bioavailability Rat 1 mg/kg (oral) 69 - 89%
Primary Route of 400 mg (single )
) Human Urine (~77.5%) [10]
Excretion dose)
) ~49.7% of
Unchanged Drug 400 mg (single o
Human administered [10]

in Urine

dose)

dose

Clinical Efficacy and Development Status

Orteronel was evaluated in multiple Phase |, II, and 1l clinical trials for metastatic castration-

resistant prostate cancer (MCRPC) and metastatic hormone-sensitive prostate cancer

(mHSPC). While early trials showed promising activity in reducing Prostate-Specific Antigen

(PSA) levels and suppressing androgens, the pivotal Phase lll trials did not meet their primary

endpoint of improved overall survival (OS).

Table 4: Summary of Key Clinical Trial Results for Orteronel (TAK-700)
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. . Key
Trial / Compariso -
. Phase Efficacy Outcome Reference
Setting n .
Endpoints
>50% PSA
decline at 12
Orteronel weeks: 54- Tolerable with
Chemotherap )
monotherapy  65%.[11] evidence of
y-naive I ) ) ) ) [11]
or with Radiographic  anti-tumor
MCRPC ) L
prednisone Response: activity.[11]
20% partial
response.[11]
Median OS:
17.0vs. 15.2
Failed to
months (HR )
meet primary
ELM-PC 5 Orteronel + 0.886; )
) endpoint of
(Post- Prednisone p=0.190).[6] )
1] ) improved OS, [6]
docetaxel vs. Placebo +  Median rPFS: )
) leading to
MCRPC) Prednisone 8.3vs. 5.7 o
unblinding of
months (HR
the study.[6]
0.760;
p<0.001).[6]
Did not meet
Median OS: the primary
81.1vs. 70.2 endpoint of a
months (HR statistically
Orteronel + o
0.86; p=0.04). significant
SWOG-1216 ADT vs. _ _
) ) [12] Median improvement [12][13]
(mHSPC) Bicalutamide )
PFS:47.6vs. in0S.[12]
+ADT
23.0 months Development
(HR 0.58; was
p<0.001).[12]  subsequently

terminated.[3]

Experimental Protocols
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In Vitro Steroidogenesis Assay using H295R Cells

This assay is a standard method to evaluate a compound's effect on the production of steroid
hormones. The H295R human adrenocortical carcinoma cell line is utilized as it expresses all
the key enzymes required for steroidogenesis.[14]

Objective: To quantify the inhibitory effect of Orteronel on the production of androgen
precursors (e.g., DHEA) and other steroid hormones.

Methodology:

e Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and
other growth factors until they reach appropriate confluency.

e Plating and Acclimation: Cells are seeded into 24-well plates and allowed to acclimate for 24
hours.[15]

o Compound Exposure: The culture medium is replaced with fresh medium containing various
concentrations of Orteronel (typically a serial dilution). Control wells include a vehicle control
(e.g., DMSO), a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin).[14]
[16] The cells are then incubated for a 48-hour exposure period.[15]

o Sample Collection: After incubation, the culture medium from each well is collected and
stored (typically at -80°C) for hormone analysis.[15]

» Cell Viability: The viability of the cells remaining in the plate is assessed using an appropriate
method (e.g., MTT or ATP-based assay) to ensure that observed effects on hormone levels
are not due to cytotoxicity.[14]

» Hormone Quantification: The concentration of specific hormones (e.g., DHEA, testosterone,
cortisol, estradiol) in the collected medium is quantified using methods such as ELISA,
radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14]
[15]

o Data Analysis: Hormone concentrations are normalized to the vehicle control. ICso values are
calculated by plotting the percent inhibition of hormone production against the log of
Orteronel concentration.
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Workflow for an in vitro H295R steroidogenesis assay to evaluate CYP17ALl inhibitors.

In Vivo Efficacy Study in a Prostate Cancer Xenograft
Model

This protocol outlines a general procedure to assess the anti-tumor activity of Orteronel in an in

Vivo setting.
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Obijective: To evaluate the efficacy of Orteronel in suppressing tumor growth in an androgen-
sensitive prostate cancer xenograft model.

Methodology:
e Cell Line: An androgen-sensitive human prostate cancer cell line (e.g., LNCaP) is used.

e Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent
rejection of the human tumor cells.

e Tumor Implantation: LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and
injected subcutaneously into the flank of each mouse.

e Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured
regularly (e.g., 2-3 times per week) using calipers.

e Randomization and Treatment: Once tumors reach a specified average volume (e.g., 150-
200 mm?), the mice are randomized into a control group and a treatment group.

o Treatment Group: Receives Orteronel, typically administered daily via oral gavage.

o Control Group: Receives the vehicle solution via the same administration route and
schedule.

o Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study.
At the end of the study, blood may be collected to measure serum PSA and testosterone
levels.

e Endpoint: The study concludes when tumors in the control group reach a predetermined
maximum size or after a set duration. Tumors are then excised and weighed.

o Data Analysis: The anti-tumor efficacy is determined by comparing the mean tumor volume
and weight between the treated and control groups. The percentage of tumor growth
inhibition is calculated.

Phase lll Clinical Trial Design (Example: SWOG-1216)

This provides a summary of the design for a key clinical trial that evaluated Orteronel.
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Objective: To determine if adding Orteronel to standard androgen deprivation therapy (ADT)
improves overall survival in men with newly diagnosed metastatic hormone-sensitive prostate
cancer (mMHSPC).[12]

Methodology:
» Study Design: A multicenter, randomized, open-label Phase Il trial.[12]
» Patient Population: Men with newly diagnosed mHSPC.[12]

o Randomization: Patients were randomly assigned on a 1:1 basis to one of two treatment
arms.[12]

o Experimental Arm: Standard ADT plus Orteronel (300 mg orally, twice daily).[12]
o Control Arm: Standard ADT plus bicalutamide (50 mg orally, once daily).[12]
e Primary Endpoint: Overall Survival (OS).[12]

e Secondary Endpoints: Progression-Free Survival (PFS), PSA response at 7 months, and
safety/adverse event profile.[12]

o Assessments: Efficacy was assessed through regular monitoring of PSA levels, radiographic
imaging (CT and bone scans), and tracking of clinical progression and survival status.[13]

o Statistical Analysis: The primary analysis was a comparison of OS between the two arms
using a stratified log-rank test.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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